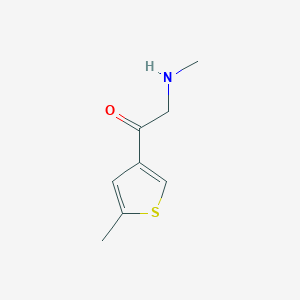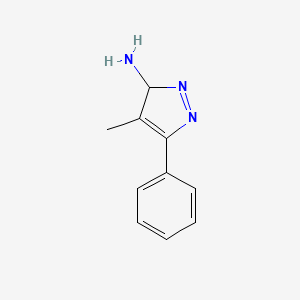
2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one is an organic compound that belongs to the class of ketones It features a thiophene ring substituted with a methyl group and an ethanone moiety attached to a methylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one typically involves the following steps:
Thiophene Ring Formation: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur.
Methylation: The thiophene ring is then methylated using a methylating agent such as methyl iodide in the presence of a base.
Ethanone Attachment: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Methylamino Substitution: Finally, the methylamino group is introduced via nucleophilic substitution using methylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group, where nucleophiles such as halides or alkoxides replace the methylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methylamine in ethanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiophenes.
科学研究应用
2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of analgesics and anti-inflammatory agents.
Materials Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors and conductive polymers.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用机制
The mechanism of action of 2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one: Lacks the methyl group on the thiophene ring.
2-(Amino)-1-(5-methylthiophen-3-yl)ethan-1-one: Lacks the methyl group on the amino group.
2-(Methylamino)-1-(5-chlorothiophen-3-yl)ethan-1-one: Contains a chlorine atom instead of a methyl group on the thiophene ring.
Uniqueness
2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one is unique due to the presence of both the methylamino group and the methyl-substituted thiophene ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.
属性
分子式 |
C8H11NOS |
|---|---|
分子量 |
169.25 g/mol |
IUPAC 名称 |
2-(methylamino)-1-(5-methylthiophen-3-yl)ethanone |
InChI |
InChI=1S/C8H11NOS/c1-6-3-7(5-11-6)8(10)4-9-2/h3,5,9H,4H2,1-2H3 |
InChI 键 |
UIGKVPHPMXWRFM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CS1)C(=O)CNC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13154111.png)





![N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13154128.png)




